molecular formula C6H2Cl3NO B074568 1,3,5-Trichloro-2-nitrosobenzene CAS No. 1196-13-0

1,3,5-Trichloro-2-nitrosobenzene

Cat. No. B074568
CAS RN: 1196-13-0
M. Wt: 210.4 g/mol
InChI Key: ASVJEKOYAPBKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trichloro-2-nitrosobenzene (TCNB) is a synthetic compound that is widely used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and acetone. TCNB is a potent oxidizing agent that is commonly used as a reagent for the determination of reducing agents in biological samples.

Mechanism Of Action

1,3,5-Trichloro-2-nitrosobenzene is a potent oxidizing agent that reacts with thiol groups in proteins and other biomolecules. The reaction leads to the formation of disulfide bonds and other oxidative modifications. 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes.

Biochemical And Physiological Effects

1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes. In addition, 1,3,5-Trichloro-2-nitrosobenzene can induce DNA damage and lipid peroxidation, which can lead to cell death and tissue damage. 1,3,5-Trichloro-2-nitrosobenzene has been shown to induce oxidative stress in a variety of biological systems, including cells, tissues, and whole organisms.

Advantages And Limitations For Lab Experiments

1,3,5-Trichloro-2-nitrosobenzene is a potent and specific oxidizing agent that is widely used in scientific research. It is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems. However, 1,3,5-Trichloro-2-nitrosobenzene is also highly toxic and must be handled with care. In addition, 1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can be complex and difficult to interpret, requiring careful experimental design and data analysis.

Future Directions

There are many exciting directions for future research on 1,3,5-Trichloro-2-nitrosobenzene and its applications. One promising area is the development of new probes and reagents for the detection of oxidative stress in biological systems. Another area of interest is the use of 1,3,5-Trichloro-2-nitrosobenzene as a tool for studying the effects of oxidative stress on cellular signaling pathways and other physiological processes. Finally, there is a need for further studies on the toxicity and safety of 1,3,5-Trichloro-2-nitrosobenzene, particularly in the context of its use in laboratory experiments.

Synthesis Methods

1,3,5-Trichloro-2-nitrosobenzene is synthesized by the reaction of 1,3,5-trichlorobenzene with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperature and the product is purified by recrystallization.

Scientific Research Applications

1,3,5-Trichloro-2-nitrosobenzene is widely used in scientific research as a reagent for the determination of reducing agents in biological samples. It is also used as a probe for the detection of oxidative stress in cells and tissues. 1,3,5-Trichloro-2-nitrosobenzene reacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds and other oxidative modifications. The extent of 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can be used as a measure of oxidative stress in biological systems.

properties

CAS RN

1196-13-0

Product Name

1,3,5-Trichloro-2-nitrosobenzene

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

IUPAC Name

1,3,5-trichloro-2-nitrosobenzene

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H

InChI Key

ASVJEKOYAPBKKG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N=O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=O)Cl)Cl

Other CAS RN

1196-13-0

synonyms

1,3,5-trichloro-2-nitrosobenzene

Origin of Product

United States

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